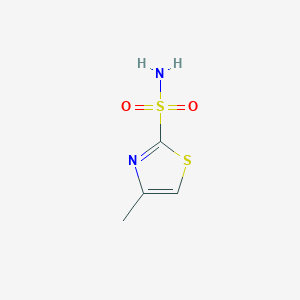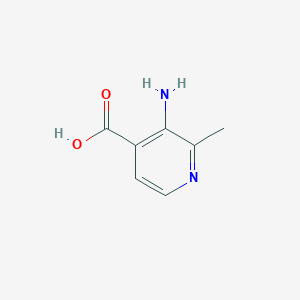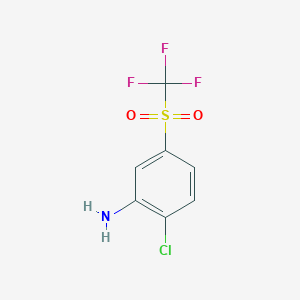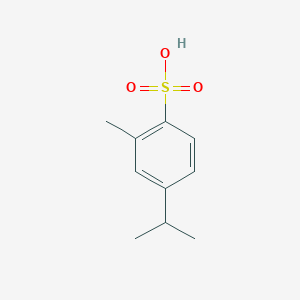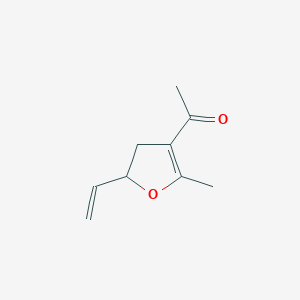
1-(2-Methyl-5-vinyl-4,5-dihydrofuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran is an organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with methyl, acetyl, and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans with various functional groups.
Applications De Recherche Scientifique
2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
2-Methyl-4,5-dihydrofuran: Lacks the acetyl and vinyl groups, leading to different chemical properties.
3-Acetyl-4,5-dihydrofuran: Lacks the methyl and vinyl groups, affecting its reactivity and applications.
5-Vinyl-4,5-dihydrofuran: Lacks the methyl and acetyl groups, resulting in distinct chemical behavior.
Uniqueness: 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
115580-34-2 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(2-ethenyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-4-8-5-9(6(2)10)7(3)11-8/h4,8H,1,5H2,2-3H3 |
Clé InChI |
RLPODDUYUDTWCE-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(O1)C=C)C(=O)C |
SMILES canonique |
CC1=C(CC(O1)C=C)C(=O)C |
Synonymes |
Ethanone, 1-(5-ethenyl-4,5-dihydro-2-methyl-3-furanyl)-, (-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


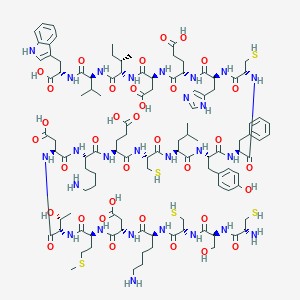
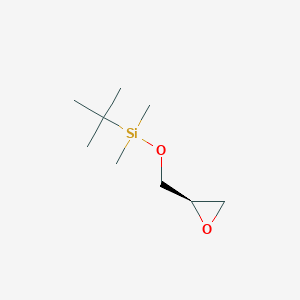
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)

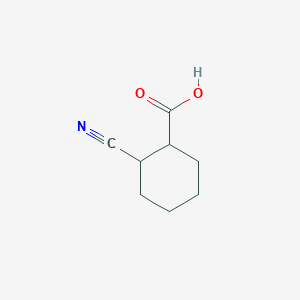
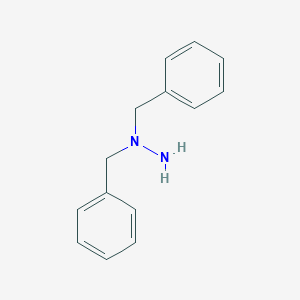
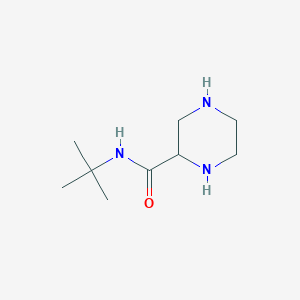
![4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B40796.png)
